2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
Description
Historical Context and Discovery
The development of 2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid emerges from the broader historical progression of fluorinated organic compounds and cyclobutane chemistry. Cyclobutane derivatives have long been recognized for their unique structural properties arising from ring strain, which was first systematically studied in the early twentieth century. The incorporation of fluorine substituents into organic molecules gained prominence during the mid-twentieth century as researchers recognized the profound effects of fluorination on molecular properties including metabolic stability, lipophilicity, and biological activity.
The specific synthesis and characterization of this compound represents a convergence of these two important areas of organic chemistry. While the exact date of first synthesis is not explicitly documented in the available literature, the compound appears in chemical databases and commercial catalogs by the early 2000s, suggesting its development occurred during the expansion of combinatorial chemistry and pharmaceutical research programs focused on novel heterocyclic scaffolds. The assignment of Chemical Abstracts Service registry number 1499764-95-2 indicates formal recognition and cataloging within the scientific community.
The compound's emergence coincides with increased interest in cyclobutane-containing molecules as pharmaceutical intermediates, particularly following recognition of their potential as conformationally constrained analogs of more flexible aliphatic chains. Research groups worldwide have contributed to methodologies for accessing various cyclobutane carboxylic acid derivatives, with fluorinated variants receiving particular attention due to their enhanced properties in medicinal chemistry applications.
Molecular Structure and Nomenclature
This compound possesses a distinctive molecular architecture characterized by the presence of three key structural elements: a four-membered cyclobutane ring, a para-fluorophenyl substituent, and a carboxylic acid functional group. The molecular formula C₁₁H₁₁FO₂ reflects the composition of eleven carbon atoms, eleven hydrogen atoms, one fluorine atom, and two oxygen atoms, resulting in a molecular weight of 194.20 grams per mole.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming system indicates that the fluorophenyl group is attached at position 2 of the cyclobutane ring, while the carboxylic acid group occupies position 1. The fluorine substituent is located at the para position (position 4) of the phenyl ring relative to the point of attachment to the cyclobutane ring.
Structural analysis reveals several important features that influence the compound's properties. The cyclobutane ring exhibits significant ring strain due to the deviation from ideal tetrahedral bond angles, resulting in enhanced reactivity compared to unstrained cyclic systems. The fluorine atom on the aromatic ring serves as a strong electron-withdrawing group, influencing both electronic distribution and molecular polarity. The carboxylic acid functionality provides a site for hydrogen bonding and ionic interactions, contributing to solubility characteristics and potential biological activity.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.20 g/mol |
| Ring System | Cyclobutane |
| Aromatic Substituent | 4-Fluorophenyl |
| Functional Group | Carboxylic acid |
| Stereochemical Considerations | Potential for cis/trans isomerism |
Chemical Abstracts Service Registry Information and Identifiers
The compound this compound is officially registered with the Chemical Abstracts Service under registry number 1499764-95-2, providing a unique identifier for this specific molecular structure. This registration system ensures unambiguous identification across scientific literature, commercial catalogs, and regulatory databases worldwide.
The comprehensive set of molecular identifiers includes several standardized representations that facilitate database searches and structural comparisons. The Simplified Molecular Input Line Entry System notation C1CC(C1C2=CC=C(C=C2)F)C(=O)O provides a linear text representation of the molecular structure that can be interpreted by chemical software systems. The International Chemical Identifier InChI=1S/C11H11FO2/c12-8-3-1-7(2-4-8)9-5-6-10(9)11(13)14/h1-4,9-10H,5-6H2,(H,13,14) offers a more detailed structural description including stereochemical information and connectivity patterns.
The corresponding International Chemical Identifier Key MABRDUWQBLUQEV-UHFFFAOYSA-N serves as a shortened, fixed-length identifier derived from the full International Chemical Identifier string. This system enables rapid database lookups and cross-referencing across multiple chemical information systems. The PubChem Compound Identifier 81008694 provides additional database access through the National Institutes of Health chemical information repository.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1499764-95-2 |
| Simplified Molecular Input Line Entry System | C1CC(C1C2=CC=C(C=C2)F)C(=O)O |
| International Chemical Identifier | InChI=1S/C11H11FO2/c12-8-3-1-7(2-4-8)9-5-6-10(9)11(13)14/h1-4,9-10H,5-6H2,(H,13,14) |
| International Chemical Identifier Key | MABRDUWQBLUQEV-UHFFFAOYSA-N |
| PubChem Compound Identifier | 81008694 |
Significance in Organic Chemistry Research
This compound occupies an important position within contemporary organic chemistry research due to its unique combination of structural features that make it valuable for multiple applications. The compound serves as a versatile synthetic intermediate, particularly in the development of pharmaceutical agents and biologically active molecules where the cyclobutane ring provides conformational rigidity and the fluorine substituent enhances metabolic stability.
Research interest in this compound stems from the growing recognition of cyclobutane-containing molecules as privileged scaffolds in medicinal chemistry. The four-membered ring system imposes geometric constraints that can improve binding selectivity and affinity for biological targets while potentially reducing off-target effects. The incorporation of fluorine atoms has become a standard strategy in drug development, with approximately twenty-five percent of marketed pharmaceuticals containing at least one fluorine atom due to enhanced properties including increased lipophilicity, improved metabolic stability, and altered binding characteristics.
The synthetic utility of this compound extends beyond pharmaceutical applications to include materials science and catalysis research. The carboxylic acid functionality enables further derivatization through standard organic transformations including esterification, amidation, and coupling reactions. These modifications allow researchers to systematically explore structure-activity relationships and optimize molecular properties for specific applications.
Contemporary research methodologies have enhanced access to this compound through improved synthetic routes that enable larger-scale preparation for research purposes. The availability of reliable synthetic protocols has facilitated its adoption in academic and industrial research programs focused on novel molecular architectures. The compound's role as a building block in complex molecule synthesis continues to expand as researchers develop new methodologies for cyclobutane ring formation and functionalization.
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-8-3-1-7(2-4-8)9-5-6-10(9)11(13)14/h1-4,9-10H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABRDUWQBLUQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499764-95-2 | |
| Record name | 2-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of a fluorinated phenyl group, suggest it could interact with various biological targets, leading to diverse pharmacological effects.
The molecular formula of this compound is , with a molecular weight of approximately 196.20 g/mol. Its structure includes a cyclobutane ring attached to a carboxylic acid and a para-fluorophenyl substituent, which can influence its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Initial studies have shown that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections .
- Anti-inflammatory Effects : The compound is also being investigated for its potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Further studies are required to identify the exact pathways and targets involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antimicrobial activity against various pathogens, suggesting that this compound could have similar effects .
- Anti-inflammatory Research : Research into structurally related cyclobutane derivatives has indicated potential anti-inflammatory effects, with some compounds showing promise in reducing inflammation markers in vitro .
- Enzyme Inhibition Studies : Compounds analogous to this compound have been shown to inhibit key enzymes involved in disease processes, including those linked to cancer and metabolic disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid | Antimicrobial | Chlorine substituent influences activity |
| 2-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | Anti-inflammatory | Variations in fluorine position affect potency |
| 2-(4-Bromophenyl)cyclobutane-1-carboxylic acid | Enzyme inhibition | Bromine's influence on reactivity |
Scientific Research Applications
Applications in Medicinal Chemistry
2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid has garnered attention for its potential therapeutic applications:
- Anticancer Agents : Research indicates that compounds with cyclobutane structures can exhibit anticancer properties. The fluorine substitution may enhance biological activity by improving binding affinity to target proteins.
- Anti-inflammatory Properties : Preliminary studies suggest that similar compounds may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor for synthesizing more complex organic molecules, which are crucial in drug development.
- Functionalization Opportunities : The presence of the carboxylic acid group allows for further functionalization, enabling the creation of derivatives with tailored properties.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the anticancer effects of fluorinated cyclobutane derivatives. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .
- Inflammatory Response Modulation :
- Synthetic Pathway Optimization :
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The carboxylic acid group undergoes standard redox transformations:
Substitution Reactions
The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Coupling Reactions
The carboxylic acid group facilitates amide and ester formation:
-
Amidation : Reacts with amines via carbodiimide-mediated coupling (e.g., HATU/DIPEA) to produce cyclobutane carboxamides. For example, coupling with cyclohexylamine yields 2-(4-fluorophenyl)-N-cyclohexylcyclobutane-1-carboxamide .
-
Esterification : Treatment with methanol/H₂SO₄ generates the methyl ester derivative, enhancing volatility for GC-MS analysis .
Transannular C–H Functionalization
Recent advances highlight γ-C(sp³)–H arylation under palladium catalysis:
textReaction: 2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid + Ar–I → γ-Arylated cyclobutane carboxylic acid Conditions: Pd(OAc)₂ (15 mol%), Ligand L1, Ag₂CO₃, 100°C, 48h Yield: Up to 70%[8]
Mechanism :
-
Pd(II) activates the γ-C–H bond, forming a cyclopalladated intermediate.
-
Oxidative addition of the aryl iodide followed by reductive elimination yields the arylated product .
Photoreactivity
The cyclobutane ring undergoes [2+2] photodimerization in crystalline states, forming cyclobutane-linked dimers. For example, UV irradiation of cocrystals with di(4-pyridyl)ethylene generates stereospecific cycloadducts :
textλ = 365 nm, 12h → rctt-tetrakis(4-pyridyl)cyclobutane derivative (85% conversion)[9]
Decarboxylation
Thermal or oxidative decarboxylation eliminates CO₂, forming substituted cyclopropanes or alkenes:
-
Thermal : Heating at 200°C under N₂ produces 1-(4-fluorophenyl)-2-methylcyclopropane .
-
Oxidative : Ag₂O in DMF generates styrene derivatives via radical intermediates .
Comparative Reactivity
Key differences from non-fluorinated analogs:
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Key differences arise from the substitution pattern on the cyclobutane ring and phenyl group:
*Calculated based on analog data.
Key Observations :
- Positional Isomerism : The 1- vs. 2-substitution on cyclobutane affects molecular conformation. For example, 2-substituted analogs (e.g., ) may exhibit enhanced rigidity for applications like peptide stapling.
- Halogen Effects : Fluorine’s small size and strong electron-withdrawing nature improve metabolic stability compared to chlorine.
Functional Group Variants
Modifications to the carboxylic acid group or cyclobutane ring alter reactivity and applications:
Key Observations :
Preparation Methods
Starting from Cyclobutane Derivatives with Fluorine-Substituted Aromatic Rings
One approach involves starting from cyclobutane derivatives already bearing fluorine-substituted aromatic groups. For example, racemic triflate precursors can be converted through nucleophilic substitution and hydrolysis steps to yield fluorohydrins and ultimately the target acid.
Oxidative Cleavage and Fluorination of Cyclobutane Precursors
Another method uses 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile as a starting material. The synthetic sequence involves:
- Oxidative cleavage of the C=C double bond using sodium periodate (NaIO4) and ruthenium chloride (RuCl3) to form a ketone intermediate with high yield (~86%).
- Deoxofluorination of the ketone using sulfur tetrafluoride-hydrogen fluoride (SF4-HF) to generate a gem-difluoronitrile intermediate (~55% yield).
- Hydrolysis of the nitrile group with sodium hydroxide (NaOH) to produce the target carboxylic acid (~64% yield).
- This method was successfully scaled up to multi-gram quantities (e.g., 4.2 g per run).
This approach highlights the utility of oxidative cleavage combined with fluorination and hydrolysis for preparing fluorinated cyclobutane carboxylic acids.
Cyclopropanation and Hydrogenolysis for Spirocyclic Esters
Starting from carboxylic acid precursors, benzyl esters can be formed via benzyl bromide and potassium carbonate reaction (~86% yield). Subsequent palladium-catalyzed cyclopropanation with diazomethane yields spirocyclic esters (~44% yield), which upon hydrogenolysis with Pd/C catalyst, furnish the carboxylic acid products (~89% yield).
This method is useful for constructing complex cyclobutane frameworks with fluorinated substituents.
Reaction Conditions and Optimization
- Hydrolysis steps typically use aqueous sodium hydroxide or sodium bicarbonate solutions.
- Fluorination reactions may require specialized reagents like sulfur tetrafluoride-hydrogen fluoride or cesium fluoride in tert-butanol.
- Protective group strategies such as benzyl esters and N-Boc amines are employed for intermediate stabilization.
- Catalysts like palladium on carbon are used for hydrogenolysis steps.
- Reactions are often performed under inert atmosphere (nitrogen or argon) and anhydrous conditions to prevent side reactions.
- Purification is achieved via column chromatography using silica gel.
Representative Data Table: Yields and Key Reagents
| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidative cleavage | NaIO4, RuCl3 | Ketone intermediate | 86 | Efficient cleavage of C=C double bond |
| Deoxofluorination | SF4-HF | Gem-difluoronitrile | 55 | Introduction of fluorine atoms |
| Nitrile hydrolysis | NaOH | This compound | 64 | Conversion of nitrile to carboxylic acid |
| Benzyl ester formation | Benzyl bromide, K2CO3 | Benzyl ester | 86 | Protecting group installation |
| Cyclopropanation | Pd-catalyst, diazomethane | Spirocyclic ester | 44 | Ring construction step |
| Hydrogenolysis | Pd/C, H2 | Carboxylic acid | 89 | Removal of benzyl protecting group |
Challenges and Considerations
- Fluorination steps can be challenging due to side reactions such as elimination leading to olefinic byproducts.
- Some intermediates (e.g., triflates) can be unstable and require immediate use without purification.
- Scale-up requires careful control of reaction conditions and purification to maintain yield and purity.
- Protective group strategies are essential to prevent side reactions during multi-step synthesis.
Summary of Research Findings
- The synthesis of this compound involves multi-step sequences starting from cyclobutane derivatives or related nitriles.
- Key transformations include oxidative cleavage, fluorination, hydrolysis, esterification, and catalytic hydrogenolysis.
- Yields vary from moderate to high depending on the step, with overall efficient routes demonstrated.
- The methods are scalable and adaptable for the synthesis of fluorinated cyclobutane building blocks relevant in medicinal chemistry and drug discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-fluorophenyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation combined with fluorophenyl group introduction. A plausible route includes:
- Step 1 : Friedel-Crafts acylation using 4-fluorobenzene derivatives to attach a ketone group to a cyclobutane precursor .
- Step 2 : Reduction of the ketone to a cyclobutane intermediate, followed by carboxylation via Kolbe-Schmitt or hydrolysis of nitrile intermediates .
- Optimization : Reaction temperature (e.g., 80–120°C for Friedel-Crafts) and catalyst selection (e.g., AlCl₃) critically influence yield. Monitor progress using TLC or HPLC .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm cyclobutane ring geometry (e.g., coupling constants for adjacent protons) and fluorophenyl substitution patterns .
- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₀FO₂) and detects fragmentation patterns .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be achieved, given its stereochemical complexity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC to separate R/S enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during cyclobutane ring formation (e.g., Rh-catalyzed [2+2] cycloadditions) to favor a single enantiomer .
- Validation : Polarimetry or X-ray crystallography confirms absolute configuration .
Q. What strategies address contradictory data between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Re-evaluate solvent effects (e.g., implicit vs. explicit solvation models) and transition-state geometries to align with observed reaction outcomes .
- Cross-Validation : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian or ORCA) to identify discrepancies caused by conformational flexibility .
Q. How does the fluorophenyl group influence the compound’s biological activity, and what assays are suitable for testing this?
- Methodological Answer :
- Mechanistic Insight : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., COX-2 or kynurenine hydroxylase) via C-F···H interactions .
- Assays :
- In vitro enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates.
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-fluorinated analogs to isolate fluorine’s role .
Q. What stability challenges arise during storage or reaction conditions, and how can they be mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the carboxylic acid group under basic conditions or cyclobutane ring strain-induced decomposition.
- Mitigation :
- Store at −20°C in anhydrous DMSO or under inert gas.
- Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitutions?
- Methodological Answer :
- Reactivity Hotspots : Use Fukui function analysis (DFT) to identify electrophilic sites (e.g., cyclobutane β-carbons) or nucleophilic aromatic positions on the fluorophenyl ring .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to match experimental kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
